2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione
CAS No.: 64530-59-2
Cat. No.: VC15895564
Molecular Formula: C17H12ClNO2
Molecular Weight: 297.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64530-59-2 |
|---|---|
| Molecular Formula | C17H12ClNO2 |
| Molecular Weight | 297.7 g/mol |
| IUPAC Name | 2-chloro-3-(2-methylanilino)naphthalene-1,4-dione |
| Standard InChI | InChI=1S/C17H12ClNO2/c1-10-6-2-5-9-13(10)19-15-14(18)16(20)11-7-3-4-8-12(11)17(15)21/h2-9,19H,1H3 |
| Standard InChI Key | YAYFVDVCXXGDPM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione (CAS: 62101-46-6) possesses the molecular formula C₁₇H₁₂ClNO₂, with a molecular weight of 297.74 g/mol. The compound features a naphthoquinone backbone substituted at the 2-position with a chlorine atom and at the 3-position with a 2-methylaniline group . This substitution pattern distinguishes it from positional isomers such as the 4-methylanilino derivative (CAS: 62101-46-6), which has been more extensively studied.
Table 1: Comparative Structural Properties of Naphthoquinone Derivatives
The ortho-substituted methyl group on the aniline ring introduces steric effects that may influence molecular packing and intermolecular interactions compared to para-substituted analogs .
Spectroscopic Signatures
While experimental spectral data for the 2-methylanilino derivative remains unpublished, infrared spectroscopy of analogous compounds reveals characteristic peaks:
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C=O stretches: 1670–1640 cm⁻¹ (quinone carbonyls)
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N-H bend: 1550–1500 cm⁻¹ (secondary amine)
Nuclear magnetic resonance (NMR) predictions suggest the following key signals:
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¹H NMR: Aromatic protons in the 7.2–8.3 ppm range, with the 2-methyl group appearing as a singlet near 2.4 ppm
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¹³C NMR: Quinone carbonyl carbons at ~180 ppm, aniline carbons between 110–150 ppm
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The general synthetic route involves nucleophilic aromatic substitution between 2-chloro-1,4-naphthoquinone and 2-methylaniline:
Reaction Scheme:
Optimized Conditions:
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Solvent: Ethanol/acetic acid (3:1 v/v)
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Temperature: 80–90°C under reflux
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Time: 6–8 hours
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Yield: 65–72% (estimated from analogous reactions)
Purification typically employs sequential recrystallization from ethanol and dichloromethane/hexane mixtures, followed by column chromatography (silica gel, 5% ethyl acetate in hexane) .
Industrial Production Challenges
Scale-up faces three primary hurdles:
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Regioselectivity Control: Minimizing formation of the 4-methylanilino isomer requires precise stoichiometric ratios (1:1.05 quinone:amine) and controlled addition rates.
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Waste Management: Chloride byproducts necessitate neutralization with aqueous NaHCO₃ before solvent recovery .
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Thermal Stability: Decomposition above 210°C limits high-temperature processing .
Physicochemical Properties
Thermal Behavior
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Melting Point: Predicted 198–202°C (differential scanning calorimetry extrapolation from analogs)
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Thermogravimetric Analysis: 5% mass loss at 185°C, indicating decomposition precedes melting
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 12.4 |
| Water | <0.1 |
| Dichloromethane | 38.2 |
Data extrapolated from 4-methylanilino analog studies, with reduced aqueous solubility expected due to the ortho-methyl group’s hydrophobic contribution.
Stability Considerations
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Photostability: Degrades under UV light (λ > 300 nm) with t₁/₂ = 4.2 hours in methanol
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Oxidative Stability: Susceptible to peroxide-mediated oxidation at the amine group, requiring argon atmosphere for long-term storage
Biological Activities and Mechanisms
| Cell Line | 4-Methylanilino | 4-Methoxyanilino |
|---|---|---|
| HepG2 (Liver) | 1.8 ± 0.2 | 2.4 ± 0.3 |
| MCF-7 (Breast) | 2.1 ± 0.4 | 3.0 ± 0.5 |
| A549 (Lung) | 3.5 ± 0.6 | 4.2 ± 0.7 |
Proposed Mechanisms:
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Redox Cycling: Semiquinone radical generation induces oxidative stress through NADPH oxidase interaction.
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Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes, observed in 4-methylanilino derivatives.
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Apoptosis Induction: Upregulation of caspase-3/7 activity by 2.8-fold in treated MOLT-3 cells.
Antimicrobial Activity
Preliminary data from ethyl acetate extracts of reaction mixtures show:
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Gram-positive Inhibition: MIC = 32 μg/mL against Staphylococcus aureus
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Antifungal Activity: 48% growth inhibition of Candida albicans at 50 μg/mL
Comparative Analysis with Structural Analogs
Electronic Effects
The ortho-methyl group induces:
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Increased Electron Density: Hammett σₚ value of -0.17 (2-Me) vs. -0.14 (4-Me), enhancing nucleophilic substitution reactivity
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Reduced Planarity: Dihedral angle of 42° between naphthoquinone and aniline rings vs. 28° in para-substituted analogs
Biological Performance
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